molecular formula C15H15N3O4 B1359162 H-Tyr-pna CAS No. 52551-07-2

H-Tyr-pna

Cat. No. B1359162
CAS RN: 52551-07-2
M. Wt: 301.3 g/mol
InChI Key: TVHHNERSENUVQJ-AWEZNQCLSA-N
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Description

H-Tyr-pNA, also known as L-Tyrosine para-nitroanilide, is a peptide nucleic acid (PNA) molecule . It is a synthetic analogue of deoxyribonucleic acid (DNA) that has potential applications in research and industry. The CAS Number for this compound is 52551-07-2 .


Molecular Structure Analysis

This compound is a peptide nucleic acid (PNA) where the sugar-phosphate backbone of DNA is replaced by a peptide backbone . The molecular formula of this compound is C15H15N3O4 . The neutral peptide backbone of PNA does not have electrostatic repulsion, resulting in significant stability of its hybrid structure with complementary oligonucleotides .


Physical And Chemical Properties Analysis

This compound is chemically stable and resistant to hydrolytic (enzymatic) cleavage . It is resistant to nucleases and proteases and has a low affinity for proteins . These properties make PNAs an attractive agent for biological and medical applications . The molecular weight of this compound is 301.3 .

Scientific Research Applications

1. Biostability and Potential as a Drug

Peptide nucleic acids (PNAs), including H-Tyr-pna, have demonstrated remarkable stability in various biological environments. A study by Demidov et al. (1994) revealed that PNAs such as H-T10-LysNH2 and H-TGTACGTCACAACTA-NH2 exhibited significant resistance to degradation in human blood serum and various cellular extracts, compared to control peptides. This resistance to enzymatic attack makes PNAs like this compound promising candidates for drug development, due to their sufficient biostability (Demidov et al., 1994).

2. Role in Cellular Resistance against D-Amino Acids

Research by Zheng et al. (2009) on human D-Tyr-tRNA(Tyr) deacylase (h-DTD) demonstrated its role in cellular resistance against D-amino acids, including D-Tyr. This enzyme is responsible for deacylating D-aminoacyl tRNAs, converting them into free D-amino acids and tRNAs. The study's findings suggest the importance of h-DTD in protecting cells from the harmful effects of D-amino acids, which could be relevant to the function and application of this compound in cellular processes (Zheng et al., 2009).

3. Binding Affinity and Function in DNA Repair

A study by Kroker and Bruning (2015) on proliferating cell nuclear antigen (PCNA) showed the significance of Tyr residue, as in this compound, in binding affinity and function. They found that the Tyr residue acts as a tethering point for PCNA, influencing its binding affinity. This suggests that modifications involving Tyr, similar to those in this compound, could significantly impact the function of proteins involved in DNA replication and repair (Kroker & Bruning, 2015).

4. Applications in Molecular Diagnostics

PNAs, including variants like this compound, have been explored for their use in molecular diagnostics. Brandt and Hoheisel (2004) discussed how the unique properties of PNAs, such as superior hybridization characteristics and enhanced chemical and enzymatic stability, make them advantageous as probe molecules in microarrays and biosensors. This suggests a potential application of this compound in developing more sensitive and reliable diagnostic tools (Brandt & Hoheisel, 2004).

5. Therapeutic Applications in Oncology

The unique properties of PNAs, possibly including this compound, have led to their exploration in therapeutic uses, particularly in oncology. Janson and During (2006) noted that PNAs, owing to their sequence-specific recognition of DNA and RNA, are considered for the development of gene therapeutic agents. Their chemical stability and resistance to enzymatic cleavage make them potentially effective in inhibiting transcription and translation oftarget genes in cancer therapy (Janson & During, 2006).

6. Gene Modulation Mechanisms and Medical Applications

Montazersaheb et al. (2018) highlighted the potential of PNAs in gene modulation, emphasizing their resistance to enzymatic digestion and high hybridization affinity towards DNA and RNA. These characteristics make PNAs like this compound suitable for antisense and antigene agents, splicing modulation, and gene editing. The review discussed the current status of PNA therapeutic applications, particularly in anti-cancer therapy and strategies against clinically important bacteria (Montazersaheb et al., 2018).

7. Enhancement of Oxidase Activity

Yu et al. (2015) investigated the role of tyrosine in oxidase activity, which can be relevant to the understanding of this compound's applications. They found that enhancing the proton donation ability of Tyr, as in this compound, could increase oxidase activity. This suggests that this compound and similar compounds could be used to augment enzymatic activities beyond that of natural Tyr (Yu et al., 2015).

8. Applications in Molecular Genetics and Cytogenetics

Pellestor and Paulasova (2004) discussed the role of PNAs in molecular genetics and cytogenetics, which could include this compound. Due to their high affinity and specificity for complementary DNA or RNA sequences, PNAs are used in various molecular biology procedures and diagnostic assays, including as molecular hybridization probes. Their uncharged and flexible polyamide backbone makes them powerful tools in these fields (Pellestor & Paulasova, 2004).

Safety and Hazards

H-Tyr-pNA is not classified as a hazardous substance or mixture . It is recommended to avoid dust formation and breathing dust, vapors, mist, or gas . In case of skin contact, it is advised to wash off with soap and plenty of water .

Mechanism of Action

Target of Action

H-Tyr-pna, also known as L-Tyrosine para-nitroanilide, is a synthetic peptide that primarily targets enzymes like chymotrypsin . Chymotrypsin is a protease enzyme that catalyzes the hydrolysis of certain proteins in the digestive system . The enzyme specifically cleaves peptide bonds formed by aromatic residues such as tyrosine .

Mode of Action

This compound interacts with its target enzymes through a process known as substrate binding . The enzyme chymotrypsin binds the substrate peptide into a groove on its surface. This binding occurs via hydrogen bonds to the NH group of the target amino acid and to several backbone CO or NH groups . This precise positioning of the target amino acid allows the catalytic components of the enzyme to initiate the hydrolysis process .

Biochemical Pathways

The interaction of this compound with chymotrypsin affects the proteolysis pathway, which is the breakdown of proteins into smaller polypeptides or amino acids . This process is crucial for various biological functions, including nutrient absorption and regulation of biological processes .

Pharmacokinetics

It’s known that peptide nucleic acids (pnas), like this compound, are chemically stable and resistant to enzymatic cleavage, suggesting they may have good bioavailability .

Result of Action

The action of this compound results in the hydrolysis of specific proteins, leading to the production of smaller peptides and amino acids . This process is essential for the digestion and absorption of dietary proteins. Additionally, the hydrolysis of proteins can regulate various biological processes by producing bioactive peptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the target enzyme and the stability of the peptide . Furthermore, the presence of other molecules or compounds can also influence the interaction between this compound and its target enzyme .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c16-14(9-10-1-7-13(19)8-2-10)15(20)17-11-3-5-12(6-4-11)18(21)22/h1-8,14,19H,9,16H2,(H,17,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHHNERSENUVQJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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